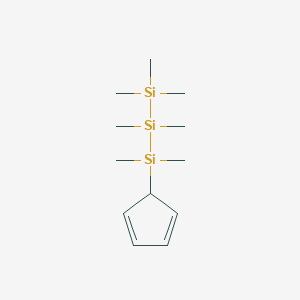
1-(Cyclopenta-2,4-dien-1-yl)-1,1,2,2,3,3,3-heptamethyltrisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopenta-2,4-dien-1-yl)-1,1,2,2,3,3,3-heptamethyltrisilane is an organosilicon compound characterized by its unique structure, which includes a cyclopentadienyl ring and multiple methyl groups attached to a trisilane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopenta-2,4-dien-1-yl)-1,1,2,2,3,3,3-heptamethyltrisilane typically involves the reaction of cyclopenta-2,4-dien-1-yltrimethylsilane with heptamethyltrisilane under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopenta-2,4-dien-1-yl)-1,1,2,2,3,3,3-heptamethyltrisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
1-(Cyclopenta-2,4-dien-1-yl)-1,1,2,2,3,3,3-heptamethyltrisilane has several scientific research applications:
Materials Science: The compound is explored for its potential in creating novel materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine: Research is ongoing to investigate its potential biological activities and applications in drug delivery systems.
Industry: It is used in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of 1-(Cyclopenta-2,4-dien-1-yl)-1,1,2,2,3,3,3-heptamethyltrisilane involves its interaction with various molecular targets and pathways. The cyclopentadienyl ring can participate in π-π interactions, while the trisilane backbone provides flexibility and stability to the molecule.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopenta-2,4-dien-1-yl)-4-nitrobenzene: Exhibits moderately acidic to hyperacidic behavior.
3-(Cyclopenta-2,4-dien-1-ylmethylene)-6-methylenecyclohexa-1,4-diene: Known for its unique structural properties and reactivity.
Uniqueness
1-(Cyclopenta-2,4-dien-1-yl)-1,1,2,2,3,3,3-heptamethyltrisilane is unique due to its combination of a cyclopentadienyl ring and a highly methylated trisilane backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
37865-50-2 |
|---|---|
Molecular Formula |
C12H26Si3 |
Molecular Weight |
254.59 g/mol |
IUPAC Name |
cyclopenta-2,4-dien-1-yl-[dimethyl(trimethylsilyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C12H26Si3/c1-13(2,3)15(6,7)14(4,5)12-10-8-9-11-12/h8-12H,1-7H3 |
InChI Key |
SLDIAFQDGBARFL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)[Si](C)(C)C1C=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


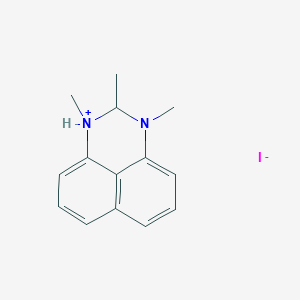
![2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl-](/img/structure/B14664806.png)
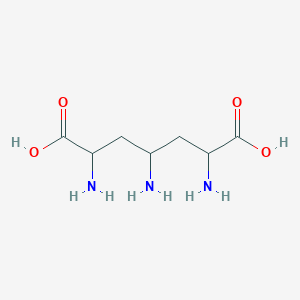
![3-Pentenenitrile, 2-[(trimethylsilyl)oxy]-](/img/structure/B14664815.png)

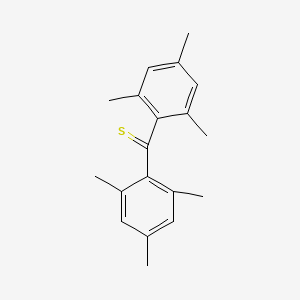
![4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane](/img/structure/B14664845.png)
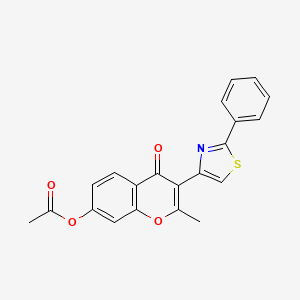
![4H-Imidazol-4-one, 1,5-dihydro-5-[(4-nitrophenyl)methylene]-2-phenyl-](/img/structure/B14664876.png)
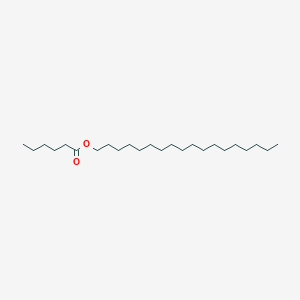
![(3Z)-3-[(2-Methylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14664882.png)
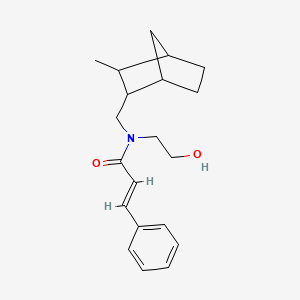
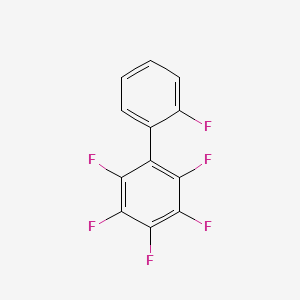
![4-Nitroso-4-azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B14664894.png)
